molecular formula C18H16FNO B1325631 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone CAS No. 898764-09-5

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

Cat. No. B1325631
M. Wt: 281.3 g/mol
InChI Key: SSBRRHNBZJVAOP-UHFFFAOYSA-N
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Description

The compound “(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C18H14F3NO . It has been found to increase monoclonal antibody production .


Synthesis Analysis

The synthesis of this compound involves several steps, including filtration, washing with cold water, drying, and recrystallization from ethanol . The yield of the synthesis process is approximately 80% .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a phenyl ring, and a methanone group . The compound has a molecular weight of 317.3 g/mol .


Physical And Chemical Properties Analysis

The compound has a melting point of 170–172 °C . Its IR (KBr) is 3,285, 3,195 (NH/NH 2), 1,655 (amide C=O) cm −1 . The compound’s 1 H NMR (300 MHz, DMSO- d 6) δ ppm and 13 C NMR (400 MHz, DMSO- d 6) δ ppm values are also provided .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone, as a part of the boric acid ester intermediates with benzene rings, has been studied for its synthesis and crystal structure. These compounds are obtained through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure calculations, aligning well with crystallographic data (Huang et al., 2021).

Chemical Reduction and Synthesis

  • Research into the reduction of acylpyrroles, including compounds related to the query chemical, has led to new methods for synthesizing complex ring systems like Pyrrolo[1,2-b]cinnolin-10-one. These methods involve reactions with zinc and ammonium chloride or sodium hydroxide, leading to various products depending on the reduction conditions (Kimbaris & Varvounis, 2000).

Antimicrobial Activity

  • A series of compounds including (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone derivatives were synthesized and tested for antimicrobial activity. These compounds showed promising results, with some exhibiting activity comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, compounds with methoxy groups demonstrated high antimicrobial activity (Kumar et al., 2012).

Physicochemical Properties

  • The molecular electrostatic potential and frontier molecular orbitals of compounds similar to the query chemical have been investigated, revealing significant physicochemical properties. These studies provide insight into the electronic structure and reactivity of such compounds (Huang et al., 2021).

Future Directions

The compound has shown promise in improving monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBRRHNBZJVAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643030
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

CAS RN

898764-09-5
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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